![molecular formula C21H22ClN3OS B2773136 1-{[2-(4-Chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine CAS No. 439097-09-3](/img/structure/B2773136.png)

1-{[2-(4-Chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

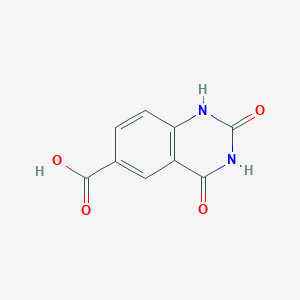

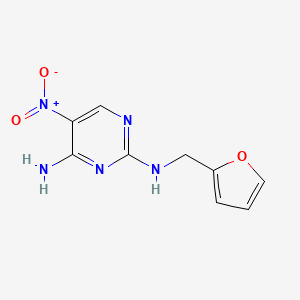

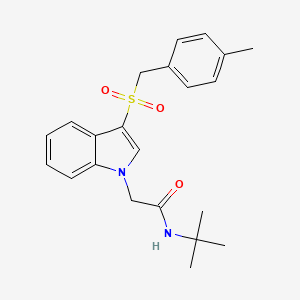

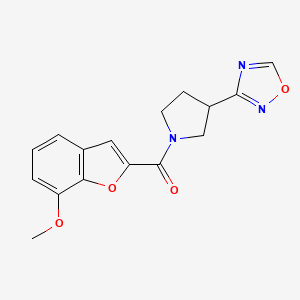

Description

Synthesis Analysis

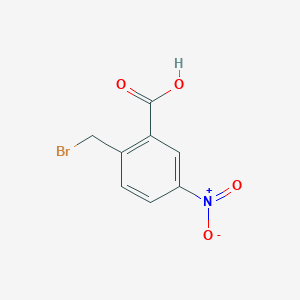

While the exact synthesis process for this compound is not specified, it may involve several steps including the formation of the thiazole ring, the introduction of the 4-chloro-2-methylphenoxy group, and the coupling with the phenylpiperazine moiety. A related compound, 4-chloro-2-methylphenoxyacetic acid (MCPP), is synthesized by reacting the corresponding 2-methylphenoxyalkanoic acid with a chlorinating agent in an aqueous medium .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The 4-chloro-2-methylphenoxy group is a common moiety in many herbicides . The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, and piperazine is a six-membered ring containing two nitrogen atoms .Scientific Research Applications

Antitumor Activity: A chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin), exhibits pronounced antitumor activity .

Environmental Impact and Biodegradation

Pollutant and Toxicity: 1-Chloro-4-nitrobenzene, a related compound, is toxic to freshwater organisms and is considered a harmful pollutant. It is found in industrial wastes and poses environmental risks .

Biodegradation: Bacterial strains, such as Pseudomonas species, can transform 1-chloro-4-nitrobenzene into 2-amino-5-chlorophenol under aerobic conditions. Understanding its biodegradation pathway is essential for environmental management .

Industrial Applications

Crystal Structure Studies

The crystal structure of the title compound (1-chloro-2-methyl-4-nitrobenzene) has been reported. It crystallizes in the monoclinic space group P 2 1 /n and exhibits interesting π…π contacts between adjacent benzene rings, C–H…O hydrogen bonds, and close Cl…O interactions .

properties

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3OS/c1-16-13-17(22)7-8-20(16)26-21-23-14-19(27-21)15-24-9-11-25(12-10-24)18-5-3-2-4-6-18/h2-8,13-14H,9-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFJINYBXLOKBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2=NC=C(S2)CN3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[2-(4-Chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2773061.png)

![[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;dihydrochloride](/img/structure/B2773062.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2773066.png)

![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2773071.png)